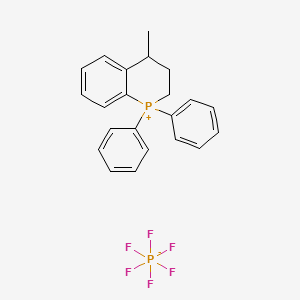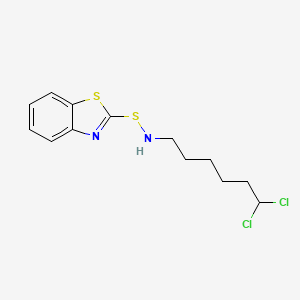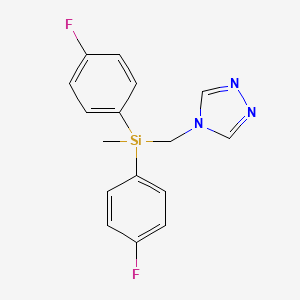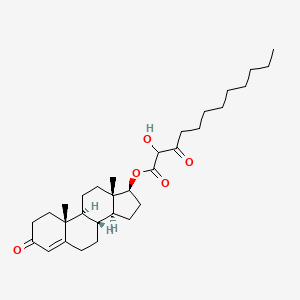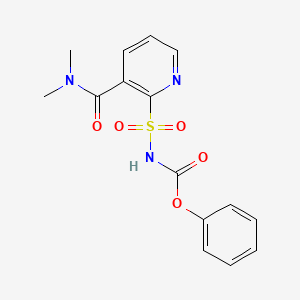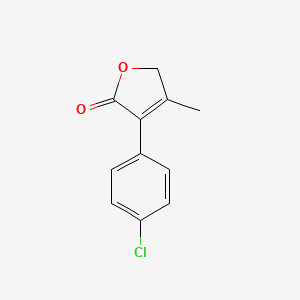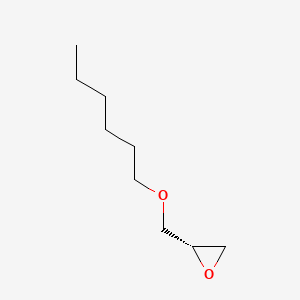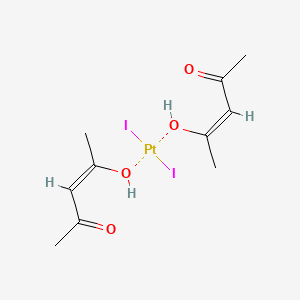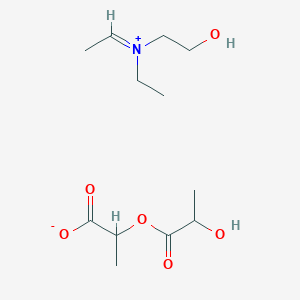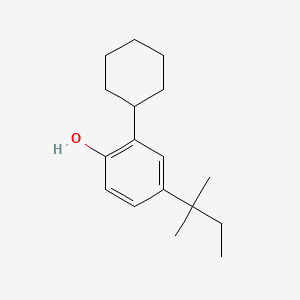
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is an organic compound with the molecular formula C17H26O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a cyclohexyl group and a 1,1-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- typically involves the alkylation of phenol with cyclohexyl and 1,1-dimethylpropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and 1,1-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
化学反应分析
Types of Reactions
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl and dimethylpropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl and dimethylpropyl derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
科学研究应用
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyl and dimethylpropyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
相似化合物的比较
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but lacks the cyclohexyl group.
Phenol, 2-cyclohexyl-: Similar structure but lacks the 1,1-dimethylpropyl group.
Phenol, 4-tert-butyl-: Contains a tert-butyl group instead of the 1,1-dimethylpropyl group.
Uniqueness
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is unique due to the presence of both cyclohexyl and 1,1-dimethylpropyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
71889-14-0 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC 名称 |
2-cyclohexyl-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-4-17(2,3)14-10-11-16(18)15(12-14)13-8-6-5-7-9-13/h10-13,18H,4-9H2,1-3H3 |
InChI 键 |
ULWIPPTYIDIZOB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


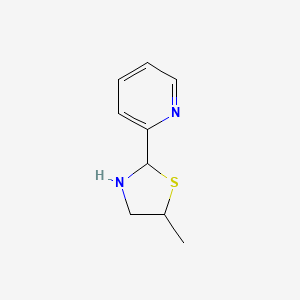

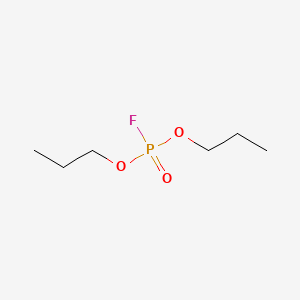
![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
